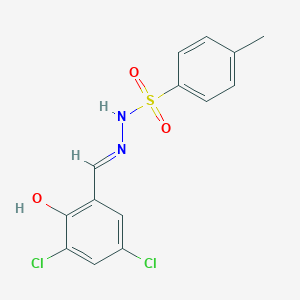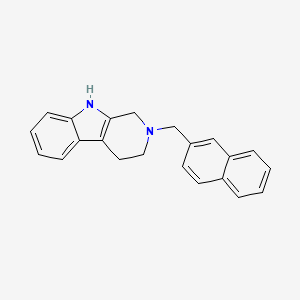![molecular formula C19H15ClN2O3 B6046896 N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide, also known as NPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has also been shown to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the antioxidant defense system.
Biochemical and Physiological Effects:
N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various tissues. Additionally, N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide is its low toxicity and high solubility in water and organic solvents. This makes it an ideal compound for in vitro and in vivo experiments. N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide is its limited stability in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide. One of the areas of interest is the development of novel N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the potential role of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide as a therapeutic agent for the treatment of diabetes, obesity, and cardiovascular diseases is an area of active research. Further studies are also needed to elucidate the exact mechanism of action of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide and its potential side effects.
Conclusion:
In conclusion, N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of inflammatory diseases, neurodegenerative diseases, diabetes, obesity, and cardiovascular diseases. N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has several advantages such as low toxicity and high solubility, but also has limitations such as limited stability in aqueous solutions. Further research is needed to fully understand the mechanism of action and potential side effects of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide.
Métodos De Síntesis
The synthesis of N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide involves the reaction between 4-chlorophenylacetic acid and 1-hydroxy-2-naphthohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent system such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the final product is determined by various analytical techniques such as melting point determination, TLC, and spectroscopic methods.
Aplicaciones Científicas De Investigación
N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide has been found to have a potential role in the treatment of diabetes, obesity, and cardiovascular diseases.
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-1-hydroxynaphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-8-5-12(6-9-14)11-17(23)21-22-19(25)16-10-7-13-3-1-2-4-15(13)18(16)24/h1-10,24H,11H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKPXDFEGYKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenyl)acetyl]-1-hydroxynaphthalene-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046818.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6046897.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)

![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)